molecular formula C16H15BrO2 B12121835 Acetophenone, 2-bromo-4'-ethoxy-2-phenyl- CAS No. 20458-79-1

Acetophenone, 2-bromo-4'-ethoxy-2-phenyl-

Cat. No.: B12121835
CAS No.: 20458-79-1
M. Wt: 319.19 g/mol
InChI Key: GOOZBGBJARLEIS-UHFFFAOYSA-N
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Description

Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom at the second position, an ethoxy group at the fourth position, and a phenyl group attached to the acetophenone core. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- can be achieved through several methods. One common approach involves the bromination of acetophenone derivatives. For instance, the α-bromination of acetophenones can be carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide . Another method involves the use of NaBr and CHCl₃ in biphasic electrolysis with H₂SO₄ as a supporting electrolyte .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to achieve high yields and selectivity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution: Formation of substituted acetophenone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- involves its interaction with specific molecular targets. For example, the bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of phenyl radicals upon UV irradiation . These radicals can further react with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 2-bromo-4’-ethoxy-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the ethoxy group at the fourth position and the bromine atom at the second position makes it a valuable intermediate for various synthetic applications.

Properties

CAS No.

20458-79-1

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-bromo-1-(4-ethoxyphenyl)-2-phenylethanone

InChI

InChI=1S/C16H15BrO2/c1-2-19-14-10-8-13(9-11-14)16(18)15(17)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3

InChI Key

GOOZBGBJARLEIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)Br

Origin of Product

United States

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